(2-{5-[(2,5-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride (2-{5-[(2,5-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1332529-58-4
VCID: VC3009242
InChI: InChI=1S/C14H19N3O2.ClH/c1-10-4-5-11(2)12(8-10)18-9-14-16-13(17-19-14)6-7-15-3;/h4-5,8,15H,6-7,9H2,1-3H3;1H
SMILES: CC1=CC(=C(C=C1)C)OCC2=NC(=NO2)CCNC.Cl
Molecular Formula: C14H20ClN3O2
Molecular Weight: 297.78 g/mol

(2-{5-[(2,5-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride

CAS No.: 1332529-58-4

Cat. No.: VC3009242

Molecular Formula: C14H20ClN3O2

Molecular Weight: 297.78 g/mol

* For research use only. Not for human or veterinary use.

(2-{5-[(2,5-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride - 1332529-58-4

Specification

CAS No. 1332529-58-4
Molecular Formula C14H20ClN3O2
Molecular Weight 297.78 g/mol
IUPAC Name 2-[5-[(2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl]-N-methylethanamine;hydrochloride
Standard InChI InChI=1S/C14H19N3O2.ClH/c1-10-4-5-11(2)12(8-10)18-9-14-16-13(17-19-14)6-7-15-3;/h4-5,8,15H,6-7,9H2,1-3H3;1H
Standard InChI Key BGFMVEFENFAMLL-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C)OCC2=NC(=NO2)CCNC.Cl
Canonical SMILES CC1=CC(=C(C=C1)C)OCC2=NC(=NO2)CCNC.Cl

Introduction

Chemical Identity and Structure

Basic Chemical Information

(2-{5-[(2,5-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride is a complex organic molecule containing an oxadiazole ring system linked to a dimethylphenoxy group and an ethylmethylamine moiety. The compound is characterized by the following identifiers and properties:

ParameterValue
CAS Number1332529-58-4
Molecular FormulaC₁₄H₂₀ClN₃O₂
Molecular Weight297.78 g/mol
IUPAC Name2-[5-[(2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl]-N-methylethanamine;hydrochloride
Standard InChIInChI=1S/C14H19N3O2.ClH/c1-10-4-5-11(2)12(8-10)18-9-14-16-13(17-19-14)6-7-15-3;/h4-5,8,15H,6-7,9H2,1-3H3;1H
Standard InChIKeyBGFMVEFENFAMLL-UHFFFAOYSA-N
SMILESCC1=CC(=C(C=C1)C)OCC2=NC(=NO2)CCNC.Cl

The compound consists of several key structural components: a 1,2,4-oxadiazole heterocyclic ring, a 2,5-dimethylphenoxy substituent, and an ethylmethylamine chain, with the amine group present as a hydrochloride salt. The oxadiazole ring serves as the central core of the molecule, connecting the aromatic and amine portions through strategic linkages.

Structural Characteristics

The structure of (2-{5-[(2,5-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride features several important elements:

  • The 1,2,4-oxadiazole ring contains two nitrogen atoms and one oxygen atom in a five-membered heterocyclic arrangement

  • The 2,5-dimethylphenoxy group is attached to the 5-position of the oxadiazole ring via a methylene bridge

  • The ethylmethylamine chain extends from the 3-position of the oxadiazole ring

  • The compound exists as a hydrochloride salt, which affects its solubility and stability profiles

The dimethyl substituents on the phenoxy group are positioned at the 2 and 5 positions of the benzene ring, creating a specific electronic and steric environment that influences the compound's physical and chemical properties. This precise arrangement of functional groups contributes to the compound's potential biological activities and chemical reactivity.

Synthesis and Preparation Methods

Purification and Characterization

After synthesis, the compound typically undergoes purification procedures such as recrystallization, column chromatography, or other appropriate separation techniques to achieve the desired purity level. Characterization of the final product is essential to confirm its identity and purity, utilizing various analytical methods:

  • Nuclear Magnetic Resonance (NMR) spectroscopy

  • Mass Spectrometry (MS)

  • Infrared (IR) spectroscopy

  • Elemental analysis

  • High-Performance Liquid Chromatography (HPLC)

These techniques provide crucial data to verify the structural integrity and purity of the synthesized compound before it is used in research applications.

Comparison with Structural Analogs

Structural Variations among Related Compounds

Several analogs of (2-{5-[(2,5-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride exist, differing primarily in the substitution pattern on the phenoxy group. The table below compares the key properties of these structural analogs:

CompoundCAS NumberMolecular FormulaKey Structural Difference
(2-{5-[(2,5-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride1332529-58-4C₁₄H₂₀ClN₃O₂Dimethyl groups at positions 2,5 of phenyl ring
(2-{5-[(2,4-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride1332528-83-2C₁₄H₂₀ClN₃O₂Dimethyl groups at positions 2,4 of phenyl ring
(2-{5-[(3,5-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochlorideNot specifiedC₁₄H₂₀ClN₃O₂Dimethyl groups at positions 3,5 of phenyl ring
(2-{5-[(3,4-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride1306739-59-2C₁₄H₂₀ClN₃O₂Dimethyl groups at positions 3,4 of phenyl ring

These structural variations, particularly in the positioning of the methyl groups on the phenyl ring, can significantly influence the compound's physical properties, chemical reactivity, and potential biological activities. The subtle differences in substitution patterns create unique electronic and steric environments that may result in distinct behavior in various chemical and biological systems.

Other Related Oxadiazole Derivatives

Beyond the direct structural analogs with different dimethylphenoxy substitution patterns, other related oxadiazole compounds demonstrate the versatility of this heterocyclic scaffold:

CompoundCAS NumberMolecular FormulaKey Features
[2-(2,6-Dimethylphenoxy)ethyl]methylamine hydrochloride1269202-77-8C₁₁H₁₈ClNOLacks oxadiazole ring; dimethyl groups at positions 2,6
(5-Methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride1184986-84-2C₄H₈ClN₃OSimpler structure with methyl-substituted oxadiazole

The comparison between these compounds highlights the structural diversity within the oxadiazole family and provides insights into the relationship between molecular structure and properties . This structural diversity is particularly valuable in structure-activity relationship studies and the development of compounds with specific functional characteristics.

SupplierProduct InformationPackagingPrice
Matrix Scientific (via VWR)Product Code: 060969-500MG500 mg$243.08 USD
VulcanChemVCID: VC3009242Not specifiedNot specified

The compound is typically supplied as a research-grade chemical with specified purity levels appropriate for laboratory research purposes . The availability may vary based on geographical location, supplier inventory, and regulatory considerations.

Future Research Perspectives

Knowledge Gaps and Research Opportunities

Despite its commercial availability and potential applications, several knowledge gaps exist regarding (2-{5-[(2,5-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride that present opportunities for future research:

  • Comprehensive characterization of biological activities

  • Structure-activity relationships with structural analogs

  • Optimization of synthetic pathways for improved efficiency

  • Investigation of potential applications beyond current usage

  • Detailed pharmacokinetic and pharmacodynamic studies if biological activity is identified

Research in these areas could significantly enhance understanding of this compound and potentially reveal new applications or improved synthetic methodologies. The oxadiazole scaffold continues to attract interest in medicinal chemistry due to its presence in various bioactive compounds, making derivatives like this one worthy of further investigation.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator